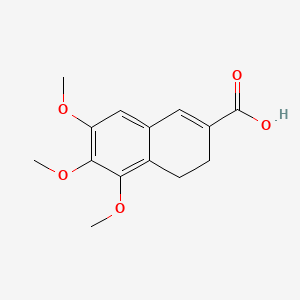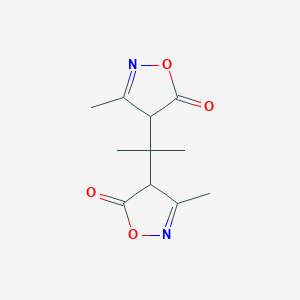
7-(4-Chlorophenoxy)heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Chlorophenoxy)heptanoic acid is an organic compound with the molecular formula C13H17ClO3 It is characterized by a heptanoic acid backbone with a 4-chlorophenoxy group attached to the seventh carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-chlorophenoxy)heptanoic acid typically involves the reaction of 4-chlorophenol with heptanoic acid derivatives. One common method is the esterification of 4-chlorophenol with heptanoic acid, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid and heating under reflux.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to optimize yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and distillation are employed to ensure high-quality production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amines, thiols, or other substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: In chemistry, 7-(4-chlorophenoxy)heptanoic acid is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: This compound has been studied for its potential biological activities. It may act as a ligand for certain receptors or enzymes, influencing biological pathways.
Medicine: Research into the medicinal applications of this compound includes its potential use as a pharmaceutical intermediate. It may be involved in the synthesis of drugs targeting specific diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other materials.
Mechanism of Action
The mechanism by which 7-(4-chlorophenoxy)heptanoic acid exerts its effects depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, altering their activity. The phenoxy group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-Chlorophenoxyacetic acid: Similar in structure but with an acetic acid backbone.
2-(4-Chlorophenoxy)propanoic acid: Contains a propanoic acid backbone.
4-Chlorophenoxybutanoic acid: Features a butanoic acid backbone.
Uniqueness: 7-(4-Chlorophenoxy)heptanoic acid is unique due to its longer heptanoic acid chain, which can influence its physical and chemical properties. This longer chain may affect its solubility, reactivity, and interaction with biological targets compared to shorter-chain analogs.
Properties
CAS No. |
7170-57-2 |
|---|---|
Molecular Formula |
C13H17ClO3 |
Molecular Weight |
256.72 g/mol |
IUPAC Name |
7-(4-chlorophenoxy)heptanoic acid |
InChI |
InChI=1S/C13H17ClO3/c14-11-6-8-12(9-7-11)17-10-4-2-1-3-5-13(15)16/h6-9H,1-5,10H2,(H,15,16) |
InChI Key |
ILDVLQJVCVDEMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12003454.png)
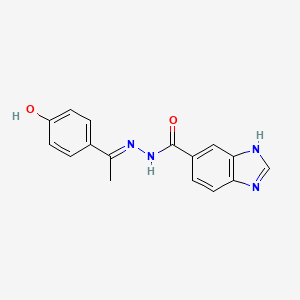
![5-(4-tert-butylphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12003468.png)
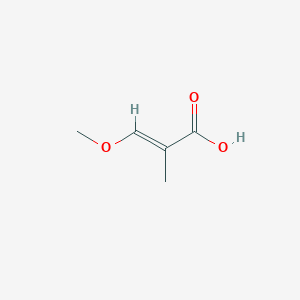

![N-Ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12003498.png)
![2-Butyl-1-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12003503.png)

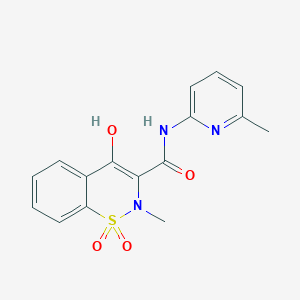
![2-butyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12003521.png)

![11-(5-((2-((Furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid](/img/structure/B12003546.png)
